1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride
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Overview
Description
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride is a chemical compound with the molecular formula C11H22ClNO4 It is known for its unique structure, which includes a chloro group, two methoxyethoxy groups, and a dimethylallylamine moiety
Preparation Methods
The synthesis of 1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyethanol and N,N-dimethylallylamine.
Reaction Conditions: The reaction conditions often involve the use of a chlorinating agent, such as thionyl chloride, to introduce the chloro group into the molecule.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride involves its interaction with specific molecular targets. The chloro group and the dimethylallylamine moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects at the molecular level.
Comparison with Similar Compounds
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylallylamine hydrochloride can be compared with other similar compounds, such as:
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylprop-2-en-1-amine: This compound has a similar structure but may exhibit different reactivity and applications.
1-Chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethyl-2-propen-1-amine: Another closely related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity.
Properties
CAS No. |
80879-59-0 |
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Molecular Formula |
C11H23Cl2NO4 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(E)-1-chloro-2,3-bis(2-methoxyethoxy)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22ClNO4.ClH/c1-13(2)11(12)10(17-8-6-15-4)9-16-7-5-14-3;/h9,11H,5-8H2,1-4H3;1H/b10-9+; |
InChI Key |
MZBSYGFDAQWSNX-RRABGKBLSA-N |
Isomeric SMILES |
CN(C)C(/C(=C\OCCOC)/OCCOC)Cl.Cl |
Canonical SMILES |
CN(C)C(C(=COCCOC)OCCOC)Cl.Cl |
Origin of Product |
United States |
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